![molecular formula C22H19NO3 B5807831 {4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
{4-[(diphenylacetyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(diphenylacetyl)amino]phenyl}acetic acid, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions, including arthritis and menstrual cramps. Diflunisal is a derivative of salicylic acid and was first synthesized in 1969. Since then, it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Diflunisal works by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Diflunisal is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and physiological effects:
Diflunisal has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the formation of blood clots and to have a protective effect on the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
Diflunisal has several advantages for use in lab experiments, including its well-established synthesis method, its known mechanism of action, and its ability to inhibit both COX-1 and COX-2 enzymes. However, there are also limitations to its use, including its potential for off-target effects and its non-specific inhibition of COX enzymes.
Orientations Futures
There are several future directions for the study of Diflunisal. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are responsible for inflammation. Another area of research is the use of Diflunisal in combination with other drugs for the treatment of various conditions, including cancer. Additionally, there is ongoing research into the potential use of Diflunisal for the treatment of other neurodegenerative diseases, including Huntington's disease and amyotrophic lateral sclerosis (ALS).
Méthodes De Synthèse
The synthesis of Diflunisal involves the reaction of 4-aminophenylacetic acid with diphenylacetyl chloride in the presence of a base. The resulting product is then purified through crystallization and recrystallization. The synthesis of Diflunisal has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
Diflunisal has been extensively studied for its potential use in the treatment of various conditions, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, Diflunisal has been shown to reduce the aggregation of alpha-synuclein, which is a key protein involved in the development of the disease. In cancer, Diflunisal has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
2-[4-[(2,2-diphenylacetyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-20(25)15-16-11-13-19(14-12-16)23-22(26)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQRNKFGWXTJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Diphenylacetyl)amino]phenyl}acetic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.